![molecular formula C20H20BrN3O3S2 B2699049 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone CAS No. 886924-50-1](/img/structure/B2699049.png)
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone
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Overview
Description
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H20BrN3O3S2 and its molecular weight is 494.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Therapeutic Potential
A series of compounds, including structures similar to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone, have been synthesized and explored for their therapeutic applications. For example, Hussain et al. (2017) synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, demonstrating enzyme inhibitory activity and antimicrobial potential, suggesting their utility as therapeutic agents. These compounds showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, as well as activity against various bacterial strains, highlighting their potential in treating related diseases and conditions (Hussain et al., 2017).
Antimicrobial Activity
Patel et al. (2011) focused on new pyridine derivatives with structures incorporating elements similar to the target compound, demonstrating variable and modest antimicrobial activity against bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Patel et al., 2011).
Alzheimer's Disease Therapeutics
Another study by Hassan et al. (2018) synthesized multifunctional amides, including structures akin to the target compound, showing moderate enzyme inhibitory potentials and mild cytotoxicity. This research highlights the potential application of such compounds in Alzheimer's disease therapy, especially considering the significant activity of one of the compounds (7e) against acetyl and butyrylcholinesterase enzymes, suggesting its use as a template for new drug development against Alzheimer's disease (Hassan et al., 2018).
Anticancer Properties
Manasa et al. (2020) designed and synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, showing significant in vitro cytotoxic activity against various cancer cell lines. This study points to the anticancer potential of compounds structurally related to the target compound, especially considering the apoptosis-inducing ability and tubulin polymerization inhibition demonstrated by one of the derivatives (Manasa et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting they can have various molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives can be influenced by the environment, which can impact their action and efficacy .
properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-2-29(26,27)16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)28-20/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFVOCIDAKAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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